molecular formula C16H14N4O B11029475 N-(4-iminoquinazolin-3(4H)-yl)-4-methylbenzamide

N-(4-iminoquinazolin-3(4H)-yl)-4-methylbenzamide

Cat. No.: B11029475
M. Wt: 278.31 g/mol
InChI Key: XNZQXBVNNDUCTH-UHFFFAOYSA-N
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Description

N-[4-IMINO-3(4H)-QUINAZOLINYL]-4-METHYLBENZAMIDE is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-(4-iminoquinazolin-3-yl)-4-methylbenzamide

InChI

InChI=1S/C16H14N4O/c1-11-6-8-12(9-7-11)16(21)19-20-10-18-14-5-3-2-4-13(14)15(20)17/h2-10,17H,1H3,(H,19,21)

InChI Key

XNZQXBVNNDUCTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C=NC3=CC=CC=C3C2=N

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-IMINO-3(4H)-QUINAZOLINYL]-4-METHYLBENZAMIDE typically involves the reaction of 2-aminobenzamide with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then cyclized to form the quinazoline ring structure .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

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